molecular formula C26H27NO3 B6545629 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide CAS No. 946275-45-2

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide

Cat. No.: B6545629
CAS No.: 946275-45-2
M. Wt: 401.5 g/mol
InChI Key: BBGKPEWTIZPBCV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety linked via an ether-oxygen bridge to a benzamide scaffold. The 4-ethylphenyl substituent on the amide nitrogen distinguishes it from structurally related analogs. Its molecular formula is C₂₅H₂₄N₂O₄, with a molecular weight of 416.48 g/mol .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-4-18-10-14-22(15-11-18)27-25(28)20-12-8-19(9-13-20)17-29-23-7-5-6-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGKPEWTIZPBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide typically involves a multi-step reaction sequence:

  • Formation of the benzofuran core: : Starting from 2,3-dihydro-2,2-dimethylbenzofuran, which can be synthesized via cyclization of suitable precursors.

  • Attachment of the oxy-methyl group: : This step usually involves a nucleophilic substitution reaction, where a suitable leaving group on a methyl group reacts with the benzofuran core.

  • Amide bond formation: : Finally, the reaction between the intermediate product and 4-ethylphenylamine yields the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimization of reaction conditions such as temperature, pressure, and use of catalysts to increase yield and purity. Continuous flow reactions and large-scale purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the benzofuran core, leading to the formation of quinones.

  • Reduction: : The amide bond can be reduced to amines under suitable conditions.

  • Substitution: : Various substitution reactions at the benzofuran core or the benzamide moiety can yield derivatives with modified properties.

Common Reagents and Conditions

  • Oxidation: : Peroxy acids or oxygen in the presence of catalysts.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: : Halogenated intermediates, with bases or acids as catalysts.

Major Products

  • Oxidation: : Quinones, hydroxy derivatives.

  • Reduction: : Amines.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block for synthesizing more complex molecules due to its versatile functional groups.

Biology

It has been studied for its potential interaction with biological macromolecules, making it a candidate for drug development.

Medicine

Research indicates its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Industry

It is used in the synthesis of dyes, fragrances, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets, such as receptors or enzymes. The benzofuran core and ethylphenylbenzamide moiety interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. This interaction triggers a cascade of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Use/Toxicity Class
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide C₂₅H₂₄N₂O₄ 416.48 4-ethylphenyl, dihydrobenzofuran Undisclosed (research compound) Benzamide
N-(4-Bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C₂₄H₂₂BrNO₃ 476.35 4-bromophenyl, dihydrobenzofuran Screening compound (ChemDiv ID: F217-0341) Benzamide
Furadan (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) C₁₂H₁₅NO₃ 221.25 Methylcarbamate, dihydrobenzofuran Insecticide (Toxicity Class IB) Carbamate
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 364.20 2,3-dichlorophenyl, ethoxymethoxy Herbicide Benzamide
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 4-chlorophenyl, 2-methoxy, 4-methyl Fluorescence studies Benzamide

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to the 4-bromophenyl analog (F217-0341, MW 476.35), which introduces a heavier halogen atom likely affecting electronic properties and binding affinity .
  • In contrast, etobenzanid (herbicide) uses a 2,3-dichlorophenyl group, which is associated with broad-spectrum weed control, suggesting halogenation patterns critically influence target specificity .

Scaffold Comparison :

  • The shared dihydrobenzofuran moiety in the target compound and Furadan (a carbamate insecticide) highlights this fragment’s versatility. However, Furadan’s methylcarbamate group confers acute neurotoxicity (Class IB), whereas the benzamide linkage in the target compound may reduce mammalian toxicity .

Spectroscopic and Physicochemical Properties :

  • Analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibit strong fluorescence, attributed to electron-donating substituents (methoxy, methyl). The target compound’s 4-ethylphenyl group could similarly influence its spectroscopic profile, though experimental data are lacking .

Synthetic Accessibility :

  • Synthesis of benzamide derivatives often employs coupling agents like EDCI (as seen in ), suggesting the target compound’s preparation likely follows analogous protocols .

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